molecular formula C9H10N2O2S B1209035 3-Dimethylamino-psi-saccharin CAS No. 22716-43-4

3-Dimethylamino-psi-saccharin

Cat. No.: B1209035
CAS No.: 22716-43-4
M. Wt: 210.26 g/mol
InChI Key: GTLJDAHQXYGVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-psi-saccharin, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

22716-43-4

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N,N-dimethyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C9H10N2O2S/c1-11(2)9-7-5-3-4-6-8(7)14(12,13)10-9/h3-6H,1-2H3

InChI Key

GTLJDAHQXYGVCG-UHFFFAOYSA-N

SMILES

CN(C)C1=NS(=O)(=O)C2=CC=CC=C21

Canonical SMILES

CN(C)C1=NS(=O)(=O)C2=CC=CC=C21

Key on ui other cas no.

22716-43-4

Synonyms

3-dimethylamino-psi-saccharin

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g (54.6 mM) Saccharin and 10.9 g (109.2 mM) N-methylpiperazine are refluxed in 50 ml of hexamethylphosphoramide for 6.5 hours, and the reaction mixture is allowed to stand overnight at room temperature. The resulting precipitate is filtered off, washed with 100 ml toluene, to yield N,N-dimethyl-1,2-benzisothiazole-3-amine 1,1-dioxide. After standing for a day the combined filtrate and toluene washings yield the crystalline product which is filtered off, washed with toluene, and recrystallized from toluene. The resulting free base (3-(4-methyl-1-piperazinyl)-1,2-benzoisothiazole, 1,1-dioxide) is taken up in hot ethyl acetate and shaken with 10% aqueous HCl. The precipitated salt is filtered from the two phases, washed with ethyl acetate, and dried at 80°/vacuum to give 3.9 g of the title compound, m.p. 323°-324°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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